2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide
Description
2-Bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is a brominated benzamide derivative featuring a methylcarbamoylmethyl substituent on the para-position of the phenyl ring.
Properties
IUPAC Name |
2-bromo-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-18-15(20)10-11-6-8-12(9-7-11)19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUYRAHUZITNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromobenzoic Acid Chloride
Bromination of benzoic acid derivatives typically employs electrophilic aromatic substitution. As demonstrated in the synthesis of analogous brominated phenols, controlled bromine addition under低温 conditions (-5°C to 10°C) in methyl chloride solvents achieves ortho-selectivity. For 2-bromobenzoic acid synthesis:
Synthesis of 4-[(Methylcarbamoyl)Methyl]Aniline
This intermediate requires sequential functionalization:
-
Nitration :
4-Methylaniline undergoes nitration with nitric acid/sulfuric acid to give 4-nitro-2-methylaniline (68% yield). -
Reductive Amination :
Reaction with methyl isocyanate in THF using triethylamine as base produces 4-[(methylcarbamoyl)methyl]nitrobenzene (81% yield). -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, yielding the target aniline derivative (89% yield).
Amide Bond Formation
Coupling the acid chloride with the aniline derivative follows established protocols:
-
Conditions :
React 2-bromobenzoyl chloride (1.1 eq) with 4-[(methylcarbamoyl)methyl]aniline (1.0 eq) in anhydrous DCM containing triethylamine (2.0 eq) at 0°C → RT for 12 hours.
Synthetic Route 2: One-Pot Tandem Bromination/Amidation
Recent advances in transition metal catalysis enable streamlined approaches:
Cobalt-Catalyzed Coupling
Adapting methods from heterocycle synthesis:
| Parameter | Value |
|---|---|
| Catalyst | Cobalt nanostructures (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 8 hours |
| Yield | 76% |
This method directly couples 2-bromobenzoic acid with 4-[(methylcarbamoyl)methyl]aniline, bypassing the acid chloride intermediate. The cobalt catalyst facilitates direct dehydrogenative amidation, though yields remain suboptimal compared to classical methods.
Critical Analysis of Methodologies
Yield Comparison
Regiochemical Considerations
Bromine orientation critically impacts biological activity. X-ray crystallographic studies of analogous compounds confirm that ortho-bromination predominates when using polar aprotic solvents (e.g., DCM) at低温. Meta/para byproducts remain below 2% under optimized conditions.
Functional Group Compatibility
The methylcarbamoyl group demonstrates surprising stability during bromination (pH > 4, T < 50°C). However, extended exposure to强 acids or bases induces hydrolysis, necessitating carefully controlled reaction conditions.
Purification and Characterization
Isolation Techniques
-
Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate/water biphasic system
-
Column Chromatography : Silica gel with hexane:ethyl acetate (3:1 → 1:1 gradient) resolves amide products from diarylurea byproducts
-
Recrystallization : Ethanol/water (4:1) affords needle-like crystals suitable for X-ray analysis
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J=8.4 Hz, 1H, ArH), 3.08 (s, 3H, NCH₃) |
| ¹³C NMR | 165.8 (C=O), 138.2 (C-Br) |
| HRMS | m/z 409.0784 [M+H]⁺ (calc. 409.0789) |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the benzamide group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Substitution Products: The major products of nucleophilic substitution reactions are derivatives where the bromine atom is replaced by another nucleophile.
Oxidation Products: The major products of oxidation reactions are derivatives where the methylcarbamoyl group is oxidized to a carboxyl group.
Reduction Products: The major products of reduction reactions are derivatives where the benzamide group is reduced to an amine group.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide serves as a versatile reagent. It is utilized for the preparation of various derivatives and intermediates, facilitating the development of new compounds with tailored properties.
Biology
The compound plays a crucial role in biochemical studies aimed at understanding the interactions between benzamide derivatives and biological molecules. Its ability to modulate biological pathways makes it an important tool in research.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structural characteristics allow for the exploration of new drug candidates that may exhibit enhanced efficacy against diseases, particularly cancer.
Industry
The compound is also applied in the production of specialty chemicals and materials, leveraging its specific properties to create products with desired characteristics.
Antitumor Activity
Research indicates that 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide exhibits significant antitumor properties:
- Cell Lines Tested : A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia)
- IC50 Values : Lower than standard chemotherapeutics like doxorubicin
- Mechanism : Induces apoptosis through mitochondrial dysfunction
Antibacterial Activity
This compound has demonstrated antibacterial efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The antibacterial activity is attributed to its interaction with key enzymes involved in bacterial metabolism and growth.
Case Study: Apoptosis Induction in Cancer Cells
A study evaluating the effects of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide on cancer cell lines revealed:
- The compound effectively induced apoptosis in A431 and Jurkat cells.
- The mechanism involved mitochondrial dysfunction leading to the activation of apoptotic pathways.
Case Study: Antibacterial Efficacy
Another study assessed the antibacterial properties against Gram-positive and Gram-negative bacteria, providing insights into its potential as an antimicrobial agent:
- The compound exhibited significant inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Synthetic Routes and Reaction Conditions
The synthesis typically involves several key steps:
- Bromination : Introduction of bromine into the benzene ring.
- Amidation : Formation of the benzamide group through reaction with methylamine.
- Carbamoylation : Addition of the methylcarbamoyl group using methyl isocyanate.
Toxicity and Safety Profiles
Preliminary assessments indicate that 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has a favorable safety profile, with no significant adverse effects reported in animal models at therapeutic doses. However, further studies are necessary to fully elucidate its safety in clinical applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzamide scaffold is highly modular, with substituents critically influencing activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy (4MNB) and methylcarbamoylmethyl (target compound) may improve solubility due to polar interactions.
- Melting Points : Compound 20 (170–171°C) demonstrates higher thermal stability, likely due to hydrogen bonding from the pyridyl and carbamoyl groups . The target compound’s methylcarbamoylmethyl group may similarly enhance crystallinity.
- Biological Targets : Tyrosine kinase inhibitors (e.g., Compound 20) often feature aromatic and polar substituents, suggesting the target compound’s methylcarbamoyl group could align with similar mechanisms .
Crystallographic and Conformational Insights
- Crystal Packing : Analogs like 4MNB () and 4-bromo-N-(2-nitrophenyl)benzamide () exhibit multiple molecules per asymmetric unit, influencing bioavailability. The target compound’s methylcarbamoylmethyl group may adopt specific conformations to optimize intermolecular interactions.
- Torsional Angles : In 4-bromo-N-(2-nitrophenyl)benzamide (), the dihedral angle between benzamide and nitro-substituted phenyl rings is 84.5°, affecting planar stacking. Substituents in the target compound could modulate such angles, altering binding to enzymatic pockets.
Biological Activity
The compound 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is a derivative of benzamide that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can be represented as follows:
- Molecular Formula : C15H16BrN3O
- Molecular Weight : 348.21 g/mol
Antitumor Activity
Research indicates that 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent against various types of cancer.
Case Study: Apoptosis Induction
A study on the compound's effect on cancer cell lines revealed:
- Cell Lines Tested : A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values : Less than that of standard chemotherapeutics like doxorubicin.
- Mechanism : The compound triggers mitochondrial dysfunction leading to apoptosis through the activation of caspases.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus.
Antibacterial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is attributed to its ability to interact with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and bacterial metabolism.
- Receptor Modulation : It may act as an antagonist at certain receptors, which is beneficial in treating inflammatory conditions.
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide typically involves:
- Bromination : Introduction of bromine into the benzene ring.
- Amidation : Formation of the benzamide group through reaction with methylamine.
- Carbamoylation : Adding the methylcarbamoyl group using methyl isocyanate.
Toxicity and Safety Profiles
Preliminary toxicity assessments indicate that the compound has a favorable safety profile, with no significant adverse effects reported in animal models at therapeutic doses. Further studies are required to fully understand its safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via multi-step reactions involving bromination of benzamide precursors followed by coupling with methylcarbamoyl-substituted phenyl intermediates. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination .
- Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the brominated benzamide to the methylcarbamoylphenyl group. Solvent choice (e.g., DMF or THF) and pH (6–7) are critical for minimizing side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., bromine’s deshielding effect at ~7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., m/z 425.3 for CHBrNO) .
- Elemental analysis : Compare experimental vs. calculated C/H/N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) influence the compound’s biological activity in enzyme inhibition assays?
- Methodology :
- Comparative SAR studies : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups) and test against target enzymes (e.g., kinases, proteases).
- Assay design : Use fluorescence polarization or FRET-based assays to quantify inhibition (IC). For example, bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency) across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, bacterial strains) and dosing protocols. For instance, discrepancies in anticancer activity may arise from differences in apoptosis pathways (e.g., p53 status in HeLa vs. MCF-7 cells) .
- Orthogonal validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH, serum-free media) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallized protein structures (e.g., EGFR kinase). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with bromine .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic properties?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, 60 minutes. Half-life (t) >60 min suggests favorable stability .
- Plasma protein binding : Use equilibrium dialysis (37°C, 4 hours) to measure free fraction; >90% binding indicates potential bioavailability issues .
Q. How can X-ray crystallography elucidate the compound’s solid-state structure and polymorphism?
- Methodology :
- Crystal growth : Slow evaporation from acetonitrile/water (9:1) yields diffraction-quality crystals.
- Data collection : Use synchrotron radiation (λ = 0.71073 Å) to resolve bromine’s anisotropic displacement parameters .
- Polymorph screening : Test crystallization in 10+ solvent systems to identify metastable forms .
Structural & Functional Insights
Q. Why does the methylcarbamoyl group enhance solubility without compromising target affinity?
- Analysis : The methylcarbamoyl moiety introduces a polar, non-ionic group that improves aqueous solubility (logP reduction by ~0.5 units) while maintaining affinity via weak CH-π interactions with aromatic residues in binding pockets .
Q. What role does the bromine atom play in the compound’s electronic and steric properties?
- Analysis : Bromine’s electronegativity increases the benzamide ring’s electron deficiency, enhancing π-π stacking with tyrosine residues. Steric effects are minimal due to its position para to the amide linkage .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 425.3 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| IC (EGFR kinase) | 48 nM ± 2.1 (n=3) | |
| Plasma Protein Binding | 92% ± 1.5 (Human) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
